L-Alanine-13C3,15N,d4
Description
Positional and Isotopic Enrichment Characteristics of L-Alanine-13C3,15N,d4
This compound is a multiply-labeled isotopologue of L-Alanine. The notation "13C3,15N,d4" specifies exactly which atoms are replaced and with which isotopes.
¹³C₃: All three carbon atoms in the alanine (B10760859) molecule are replaced with the stable isotope carbon-13.
¹⁵N: The single nitrogen atom in the amino group is replaced with the stable isotope nitrogen-15 (B135050).
d₄ (Deuterium): Four specific hydrogen atoms are replaced with deuterium (B1214612) (²H). Based on the compound's structure, these are the three hydrogens on the methyl group and the hydrogen on the alpha-carbon.
This extensive labeling results in a significant mass shift (M+8) compared to the unlabeled molecule, making it easily distinguishable in mass spectrometry analysis. The high degree of isotopic enrichment, typically 97-99% for each position, ensures that the vast majority of the tracer molecules contain all the specified heavy isotopes, leading to clear and unambiguous results in analytical studies. isotope.comisotope.com
| Attribute | Detail | Reference |
|---|---|---|
| Full Chemical Name | L-Alanine-13C3,15N,2,3,3,3-d4 | |
| Synonyms | (S)-2-Aminopropionic acid-13C3,15N,2,3,3,3-d4, L-α-Aminopropionic acid-13C3,15N,2,3,3,3-d4 | isotope.com |
| Labeled Linear Formula | ¹³CD₃¹³CD(¹⁵NH₂)¹³COOH | |
| Labeled CAS Number | 1500092-09-0 | isotope.com |
| Molecular Weight | ~97.09 g/mol | isotope.com |
| Isotopic Purity | ~99 atom % ¹³C, ~98 atom % ¹⁵N, ~98 atom % D |
Overview of Research Paradigms Utilizing this compound
The unique characteristics of this compound make it a valuable tool in several advanced research paradigms, primarily within metabolomics and structural biology. Its applications are centered around its use as a tracer in metabolic flux analysis and as a probe in NMR spectroscopy. isotope.comisotope.com
Metabolic Flux Analysis (MFA): MFA is a key research paradigm that moves beyond static metabolite concentrations to quantify the activity and rates of metabolic pathways. eurisotop.com By introducing this compound into a biological system, researchers can track the labeled carbon and nitrogen atoms as they are incorporated into other molecules. This allows for the mapping of metabolic traffic and provides a dynamic view of cellular metabolism. eurisotop.comotsuka.co.jp A novel approach known as Nontargeted Tracer Fate Detection (NTFD) utilizes such tracers to discover and quantify all measurable metabolites derived from the labeled compound, even without prior knowledge of the metabolic network. researchgate.net
Biomolecular NMR Spectroscopy: In the field of structural biology, this compound is particularly useful for NMR-based studies. isotope.comisotope.com The isotopic labels (¹³C, ¹⁵N) serve as active nuclei for NMR experiments. This specific isotopologue has been employed in methyl-labeling experiments, which are powerful for studying the structure, dynamics, and binding interactions of large proteins and other biological macromolecules. isotope.comisotope.com The deuterium substitution helps to simplify complex NMR spectra and allows for specialized experiments that probe molecular motion. dokumen.pub These studies provide critical insights into how proteins function, adapt, and interact with other molecules. dokumen.pub
Quantitative Analysis: Heavily labeled amino acids like this compound are also used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. nih.gov In mass spectrometry-based analyses, a known amount of the labeled compound is added to a sample. Because the labeled standard is chemically identical to the natural compound but has a different mass, it can be used to precisely measure the concentration of the natural amino acid, correcting for variations in sample preparation and instrument response. nih.gov
| Research Paradigm | Specific Use of this compound | Reference |
|---|---|---|
| Metabolomics / Metabolic Flux Analysis (MFA) | Tracer to follow the distribution of carbon and nitrogen through metabolic pathways, enabling the quantification of reaction rates. | eurisotop.comisotope.com |
| Biomolecular NMR Spectroscopy | Used in methyl-labeling experiments to probe protein structure, dynamics, and molecular interactions. | isotope.comisotope.com |
| Quantitative Proteomics/Metabolomics | Serves as an internal standard for precise quantification of natural L-Alanine using mass spectrometry. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
97.089 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1,4+1 |
InChI Key |
QNAYBMKLOCPYGJ-GQLSUUKLSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Methodological Foundations for Isotopic Incorporation of L Alanine 13c3,15n,d4
Biosynthetic Strategies for Producing L-Alanine-13C3,15N,d4 Labeled Biomolecules
The incorporation of this compound into biomolecules can be achieved through several strategic approaches, each suited to different experimental goals and biological systems. These methods leverage the cell's natural metabolic pathways to integrate the labeled amino acid into proteins and other metabolites.
Metabolic Labeling in Cell Culture Systems
Metabolic labeling in cell culture is a widely used technique for introducing stable isotopes into proteins and other biomolecules. oup.com In this approach, cells are grown in a specially formulated medium where the natural L-alanine is replaced with this compound. A prominent method in this category is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). creative-peptides.comckgas.com SILAC is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of "heavy" labeled amino acids into proteins. ckgas.com
For successful incorporation, the chosen amino acid should ideally be essential for the cultured cells, ensuring that the sole source is the provided medium. creative-peptides.com While alanine (B10760859) is not an essential amino acid, its derivatives and related metabolic pathways are central to cellular function. Over multiple cell divisions, the cellular machinery for protein synthesis will utilize the provided this compound, leading to its incorporation into newly synthesized proteins. creative-peptides.com This allows for the direct comparison of protein abundance between different cell populations grown in "light," "medium," or "heavy" media. The resulting mass shift in peptides containing the labeled alanine enables their differentiation and quantification by mass spectrometry.
Cell-Free Protein Synthesis Incorporating this compound
Cell-free protein synthesis (CFPS) offers a powerful alternative to in-cell expression systems. isotope.com This in vitro method utilizes cell extracts, typically from E. coli or wheat germ, which contain all the necessary machinery for transcription and translation. oup.comisotope.com A key advantage of CFPS is the direct control over the reaction environment, including the precise composition of amino acids. isotope.com
To produce proteins labeled with this compound, the compound is simply added to the amino acid mixture that fuels the synthesis reaction. ckisotopes.com This approach bypasses the complexities of cellular uptake and metabolism, ensuring that the labeled amino acid is directly available for incorporation into the target protein. CFPS is particularly advantageous for producing proteins that may be toxic to living cells or for studies requiring selective labeling of specific amino acid types. sigmaaldrich.com The cost-effectiveness of CFPS has also improved, making it a viable option compared to in vivo expression. ckisotopes.com
In Vivo Isotopic Labeling in Model Organisms
Extending metabolic labeling to whole organisms, or in vivo labeling, allows for the study of protein and metabolite dynamics in a more physiologically relevant context. otsuka.co.jp This can be achieved by providing model organisms, such as mice or rats, with a specialized diet where the protein content is derived from sources grown with stable isotopes. For example, a method known as Stable Isotope Labeling in Mammals (SILAM) has been developed using food prepared from algae grown on ¹⁵N to incorporate the stable isotope into all proteins. ckgas.com
While direct feeding of this compound is a more targeted approach, it is often part of a broader strategy to trace metabolic pathways. otsuka.co.jp The labeled alanine can be incorporated into a custom diet and fed to the model organism over a period of time. Tissues and biological fluids can then be harvested to analyze the incorporation of the labeled alanine into various proteins and metabolites, providing insights into metabolic fluxes and pathway regulation under different physiological or pathological conditions.
Considerations for Isotopic Purity and Enrichment in this compound Applications
The accuracy and reliability of studies using this compound are highly dependent on the isotopic purity and enrichment of the labeled compound. High enrichment levels are crucial for obtaining clear and quantifiable signals in analytical techniques like mass spectrometry and NMR.
Analytical Verification of 13C Enrichment
The enrichment of carbon-13 in this compound is a critical parameter that must be verified. Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position. For a compound like L-Alanine-¹³C₃, a 99% enrichment means that each of the three carbon atoms has a 99% probability of being a ¹³C isotope. ckisotopes.com
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. The ¹³C nucleus is NMR-active, and its signal provides information about the chemical environment and enrichment. ckisotopes.com | ¹³C NMR can confirm the positions and extent of ¹³C labeling within the alanine molecule. |
High-resolution mass spectrometry is a primary tool for verifying ¹³C enrichment. It can distinguish between molecules with different numbers of ¹³C atoms, providing a detailed isotopic distribution profile. ckisotopes.com NMR spectroscopy, particularly ¹³C NMR, offers complementary information by confirming the specific locations of the ¹³C labels within the molecule's structure. sigmaaldrich.com
Analytical Verification of 15N Enrichment
Similar to ¹³C, the enrichment of nitrogen-15 (B135050) is essential for many applications. For instance, in quantitative proteomics using SILAC, the mass difference conferred by ¹⁵N is used to distinguish between heavy and light peptides. ckgas.com
Table 2: Analytical Techniques for ¹⁵N Enrichment Verification
| Analytical Technique | Principle | Application to this compound |
|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. The incorporation of ¹⁵N results in a predictable mass increase. ckisotopes.com | Enables precise quantification of ¹⁵N enrichment by analyzing the isotopic pattern of the molecule or its fragments. ckgas.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹⁵N nucleus is NMR-active, though less sensitive than ¹H or ¹³C. Heteronuclear NMR techniques are often employed. | ¹⁵N NMR can directly probe the nitrogen atom, confirming its isotopic state and providing structural information in labeled proteins. |
Mass spectrometry is the most common method for determining ¹⁵N enrichment. ckisotopes.com By analyzing the mass spectrum of the labeled compound, researchers can calculate the percentage of molecules that have successfully incorporated the ¹⁵N isotope. This information is critical for ensuring the accuracy of quantitative measurements in metabolic tracer studies and proteomics.
Analytical Verification of Deuterium (B1214612) (d4) Enrichment
The confirmation of deuterium enrichment in L-Alanine-d4 involves sophisticated analytical methodologies capable of distinguishing between isotopes and providing quantitative data on their incorporation. The primary techniques utilized for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. eurisotop.comiiste.org
Mass Spectrometry (MS) stands as a cornerstone for determining isotopic enrichment. eurisotop.com Isotope-dilution mass spectrometry (IDMS) is a highly accurate, sensitive, and reproducible method for quantifying molecules in various samples. ckisotopes.com In this approach, the isotopically labeled compound, such as L-Alanine-d4, serves as an internal standard. ckisotopes.comthermofisher.com By analyzing the ratio of the "heavy" (isotope-enriched) to the "light" (native) forms of the compound, precise quantification can be achieved. ckisotopes.com
Gas chromatography-mass spectrometry (GC-MS) is a specific application of MS used for this purpose. For instance, in studies of muscle protein synthesis, the incorporation of deuterium into protein-bound alanine was determined using gas chromatography-pyrolysis-isotope ratio mass spectrometry. nih.gov This technique allows for the calculation of fractional synthesis rates (FSR) by measuring the enrichment of alanine. nih.gov Research has shown that, on average, 3.7 deuterium atoms are incorporated into alanine from heavy water (D₂O). nih.gov
Another powerful MS-based technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is frequently used for the analysis of amino acids in various biological samples, such as dried blood spots for newborn screening research. thermofisher.com In these analyses, L-Alanine-d4 is often used as an internal standard to ensure accuracy. thermofisher.comckisotopes.com The mass spectrometer can be set to detect specific compounds in multiple reaction monitoring (MRM) mode, allowing for precise quantification based on the ratio of the analyte peak to the known concentration of the internal standard. pubcompare.ai
The following table provides an example of internal standard concentrations used in an LC-MS/MS method for amino acid analysis:
| Internal Standard | Concentration (µmol/L) |
| L-Alanine-d4 | 2.50 |
| Arginine-¹³C₆, ¹⁵N₄ | 2.50 |
| Aspartic acid-d3 | 2.50 |
| Citrulline-d2 | 2.50 |
| Glutamic acid-d3 | 2.50 |
| Glycine-¹³C₂,¹⁵N | 12.50 |
| Leucine-d3 | 2.50 |
| Methionine-d3 | 2.50 |
| Ornithine-d2 | 2.50 |
| Phenylalanine-¹³C₆ | 2.50 |
| Tyrosine-¹³C₆ | 2.50 |
| Valine-d8 | 2.50 |
| Data sourced from a research method for the analysis of amino acids in dried blood spots. thermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for verifying deuterium labeling. iiste.orgrsc.org NMR provides detailed structural information and can directly detect the presence and location of deuterium atoms within a molecule. iiste.org One-dimensional ¹H NMR spectroscopy can be used to assess the completion of deuteration reactions. For example, in the synthesis of L-alanine-3-¹³C,2-²H, ¹H NMR was used to confirm that deuteration at the 2-carbon position was greater than 97% complete. acs.orgnih.gov
Two-dimensional NMR techniques, such as ¹H-¹³C heteronuclear multiple quantum coherence (HMQC) spectroscopy, are particularly powerful for analyzing isotopically labeled proteins. rsc.org These methods can resolve signals from specific labeled sites, even in large biomolecules. rsc.orgchemrxiv.org Deuterium-decoupled 2D proton/carbon NMR shift correlation spectroscopy is a specific technique that can be used to observe methylene (B1212753) groups stereospecifically labeled with deuterium. cdnsciencepub.com This method is effective even when there is significant overlap with other resonances, as the high chemical shift dispersion in two dimensions separates the signals of interest. cdnsciencepub.com
The following table summarizes research findings on the verification of deuterium enrichment in alanine:
| Analytical Technique | Sample Type | Key Finding | Reference |
| Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry | Human Muscle Protein | An average of 3.7 deuteriums were incorporated onto alanine from D₂O. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Human Plasma | The mean plasma alanine/saliva body water enrichment ratio was calculated as 3.67. | nih.gov |
| Elemental Analysis-Coupled Isotope Ratio Mass Spectrometry (EA-IRMS) | Mouse Myoblast C2C12 Cells | Deuterium enrichment of alanine increased to approximately 0.9% in cells treated with 4% D₂O. | nih.gov |
| ¹H NMR Spectroscopy | Synthesized L-alanine-3-¹³C,2-²H | Deuteration at the 2-carbon was confirmed to be >97% complete. | acs.orgnih.gov |
| ¹H NMR Spectroscopy | Biocatalytically Prepared L-alanine | Verification of product formation and high selectivity of the biocatalytic system. | rsc.orgchemrxiv.org |
Applications of L Alanine 13c3,15n,d4 in Nuclear Magnetic Resonance Nmr Spectroscopy
Elucidation of Biomolecular Structure and Conformation using L-Alanine-13C3,15N,d4
The determination of the three-dimensional structure of biomolecules is fundamental to understanding their function. This compound plays a significant role in this endeavor, particularly for large proteins and protein complexes where traditional NMR methods often fall short due to signal overlap and rapid signal decay. portlandpress.comnih.gov
Methyl-Labeling Approaches for Large Protein Systems
One of the most impactful applications of isotopically labeled alanine (B10760859), including this compound, is in methyl-labeling studies of large proteins. nmr-bio.comrsc.org Methyl groups (–CH₃) are excellent probes for investigating the structure and dynamics of high-molecular-weight proteins. nmr-bio.comnih.gov By selectively introducing ¹³C-labeled methyl groups on a deuterated background, researchers can significantly simplify complex NMR spectra. nih.govacs.org This approach, often combined with Transverse Relaxation-Optimized Spectroscopy (TROSY), enhances both the sensitivity and resolution of the NMR experiment, making it possible to study protein systems exceeding 100 kDa and even approaching 1 MDa in size. rsc.orgnih.govnih.govacs.org
Alanine is a particularly useful residue for these studies due to its high abundance in proteins and its presence in both core and surface regions. nih.govacs.org The use of precursors like this compound ensures high-yield and specific incorporation of the labeled methyl group. nih.gov However, a key challenge with alanine labeling is the potential for isotopic scrambling, where the label is metabolically transferred to other amino acids like leucine, isoleucine, and valine. rsc.orgnih.gov Researchers have developed strategies to minimize this scrambling, such as using specific deuterated metabolites to inhibit competing metabolic pathways. rsc.org
Protein Structure Refinement Utilizing this compound Signals
The signals from isotopically labeled alanine residues provide crucial distance and angular restraints that are used to calculate and refine the three-dimensional structure of a protein. The chemical shifts of the ¹³Cα and ¹³Cβ atoms, which can be assigned using experiments that correlate them with the backbone amide ¹H and ¹⁵N signals, are particularly sensitive to the local secondary structure. nih.gov These secondary chemical shifts, along with Nuclear Overhauser Effect (NOE) data, provide detailed information about the protein's fold. nih.gov The incorporation of ¹³C and ¹⁵N isotopes is essential for these multidimensional experiments that resolve individual atomic signals. portlandpress.comnih.gov
Investigation of Protein Folding and Unfolding Pathways
NMR spectroscopy is a powerful technique for studying the dynamic processes of protein folding and unfolding, and isotopically labeled amino acids are central to these investigations. sioc.ac.cnoregonstate.edu By monitoring the NMR signals of specific residues, like those from this compound, researchers can characterize the structure of partially folded or unfolded protein states. oregonstate.edu These studies provide insights into the conformational ensembles that exist at the beginning and during the folding process. oregonstate.edu
The ability to introduce labels at specific sites allows for the detailed analysis of conformational exchange, where a protein transitions between different states. oregonstate.edu Even a simple one-dimensional proton NMR spectrum can offer a qualitative assessment of whether a protein is folded, as well-folded proteins typically exhibit sharp, well-dispersed peaks. bitesizebio.com However, for a more detailed picture, multidimensional heteronuclear NMR experiments that rely on isotopic labeling are indispensable. bitesizebio.com
Characterization of Protein Dynamics and Interactions via this compound Labeling
Beyond static structure, understanding the internal motions and interactions of proteins is crucial for comprehending their biological function. sioc.ac.cn this compound provides the necessary spectroscopic probes to explore these dynamic aspects.
¹H-¹³C and ¹H-¹⁵N Heteronuclear NMR for Amide and Methyl Resonances
Two-dimensional heteronuclear correlation experiments, such as the ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, are workhorses in protein NMR. researchgate.net These experiments correlate the proton signal with the signal of the directly attached nitrogen or carbon atom, respectively. The incorporation of ¹⁵N and ¹³C from labeled alanine allows for the detection of signals from the backbone amide groups and the side-chain methyl groups. nmr-bio.comresearchgate.net
These spectra serve as "fingerprints" of the protein, where each peak corresponds to a specific residue. researchgate.net Changes in the position or intensity of these peaks upon the binding of a ligand or another protein can be used to map interaction interfaces and characterize binding events. sioc.ac.cn For large proteins, where spectral overlap is a significant issue, selective labeling of alanine methyl groups in a deuterated background provides highly resolved spectra, enabling the study of interactions in very large complexes. nih.govacs.org
Deuterium-Assisted NMR for Reduced Spectral Crowding and Enhanced Sensitivity
For larger proteins, uniform ¹³C and ¹⁵N labeling can lead to overly complex spectra and broad lines due to rapid relaxation. portlandpress.comnih.gov A powerful strategy to overcome this is the use of deuteration, where most of the protons in the protein are replaced with deuterium (B1214612). nih.gov The incorporation of deuterium from this compound at non-exchangeable sites dramatically improves the quality of NMR spectra by reducing dipolar relaxation pathways, which are a major cause of line broadening. nih.gov This leads to a significant enhancement in both resolution and sensitivity. rutgers.edu
Combining extensive deuteration with the specific protonation of methyl groups (as in this compound) is a key element of the methyl-TROSY technique, which has pushed the size limits of proteins amenable to solution NMR studies. rsc.orgnih.govnih.gov The deuteration simplifies the spectra and slows down relaxation, resulting in sharper signals and allowing for the study of molecular systems of several hundred kilodaltons. rsc.org
Ligand-Binding Studies and Conformational Changes
The study of interactions between proteins and their ligands, as well as the associated conformational changes, is fundamental to understanding biological function. NMR spectroscopy is exceptionally suited for monitoring these events in solution. The use of isotopically labeled amino acids, such as L-Alanine-¹³C₃,¹⁵N,d₄, is central to these investigations.
When a labeled protein binds to a ligand, changes in the chemical environment of the nuclei within the binding site and surrounding regions occur. These changes are observed as chemical shift perturbations (CSPs) in the NMR spectrum. By incorporating L-Alanine-¹³C₃,¹⁵N,d₄ into a protein, researchers can monitor specific alanine residues. The high enrichment of ¹³C and ¹⁵N provides distinct signals that can be tracked upon ligand addition.
Deuteration of the non-exchangeable protons (at the Cα and Cβ positions) significantly reduces dipolar broadening, a major source of relaxation and line-broadening in larger proteins. ckisotopes.comchemie-brunschwig.ch This results in sharper resonance lines and improved spectral resolution, making it easier to detect subtle changes upon ligand binding, even in large protein complexes. The combination of ¹³C and ¹⁵N labeling enables the use of triple-resonance experiments, which are crucial for assigning resonances and unambiguously identifying the residues involved in the interaction and any subsequent conformational rearrangements. ckisotopes.com Paramagnetic NMR techniques can also be combined with isotopic labeling to visualize conformational changes, providing distance restraints that help to define the structural basis of molecular interactions. dokumen.pub
Advanced NMR Methodologies Enhanced by this compound
The unique isotopic composition of L-Alanine-¹³C₃,¹⁵N,d₄ makes it particularly valuable for several advanced NMR methodologies that push the boundaries of molecular size and complexity.
Solid-State NMR Spectroscopy for Insoluble or Membrane Proteins
Many biologically important proteins, such as membrane proteins and large protein aggregates like amyloid fibrils, are not amenable to traditional solution NMR due to their insolubility and large size. Solid-state NMR (ssNMR) has emerged as a powerful technique to study the structure and dynamics of these challenging systems in a native-like environment.
Isotopic labeling is critical for ssNMR, and L-Alanine-¹³C₃,¹⁵N,d₄ is an ideal reagent for this purpose. escholarship.orgescholarship.org In Magic Angle Spinning (MAS) ssNMR, deuteration is highly beneficial as it reduces the dense network of strong ¹H-¹H dipolar couplings, which would otherwise lead to broad lines and low resolution. This allows for the detection of weaker correlations, such as those between carbon nuclei, which are essential for structure determination.
Studies have utilized L-Alanine-¹³C₃,¹⁵N,d₄ in the development and testing of ssNMR hardware, such as quadruple-resonance MAS probes designed for experiments on extensively deuterated biomolecules. escholarship.orgescholarship.org The presence of ¹³C, ¹⁵N, and ²H (deuterium) in the same molecule allows for a variety of multi-dimensional correlation experiments that can probe the structure and dynamics of proteins embedded in lipid membranes or forming fibrillar structures. eurisotop.comchemie-brunschwig.chresearchgate.net
| Experiment Type | Isotope Labeling Scheme | Information Gained | Reference |
|---|---|---|---|
| ¹H-¹⁵N Cross-Polarization (CP) | L-Alanine-¹³C₃,¹⁵N | Probe performance testing, establishing ¹H-¹⁵N transfer efficiency. | escholarship.orgescholarship.org |
| ²H Solid-Echo | L-Alanine-¹³C₃,¹⁵N,d₄ | Acquisition of deuterium spectra to observe quadrupolar lineshapes, confirming probe's ²H capability. | escholarship.org |
| ¹³C-¹³C Correlation | U-¹³C,¹⁵N-labeled protein | Sequential resonance assignment and structural constraints for insoluble proteins. | researchgate.net |
Optimization of Cryogenic Probes for ¹³C and ¹⁵N Direct Detection
A significant advancement in NMR instrumentation has been the development of cryogenic probes, which dramatically improve the signal-to-noise ratio (S/N) by cooling the detection electronics. ckisotopes.comresearchgate.net While initially focused on ¹H detection, probes optimized for the direct detection of less sensitive X-nuclei like ¹³C and ¹⁵N have become increasingly powerful. chemie-brunschwig.chresearchgate.net
The use of L-Alanine-¹³C₃,¹⁵N,d₄ is synergistic with these hardware developments. Direct detection of ¹³C or ¹⁵N is advantageous for studying large proteins and intrinsically disordered proteins (IDPs) where proton spectra suffer from poor resolution and solvent exchange issues. researchgate.netpnas.org Deuteration, as provided by the 'd4' component of the molecule, is crucial as it sharpens the ¹³C and ¹⁵N resonance lines by removing the dominant ¹H-¹³C and ¹H-¹⁵N dipolar relaxation pathways. ckisotopes.comchemie-brunschwig.ch
This combination of uniform ¹³C/¹⁵N labeling and extensive deuteration makes direct-detect experiments highly efficient. ckisotopes.com For instance, ¹³C-detected CON experiments can provide sequential assignments for IDPs, bypassing the need for amide protons, which is particularly useful for assigning proline residues. researchgate.netpnas.org The enhanced sensitivity from cryogenic probes makes these demanding experiments feasible, allowing researchers to obtain high-quality data on challenging biological systems. ckisotopes.comresearchgate.net
Non-Uniform Sampling and Accelerated Data Acquisition Techniques
Multidimensional NMR experiments, which are essential for resolving complex spectra and determining protein structures, can be prohibitively long. Non-uniform sampling (NUS) is a powerful approach that accelerates data acquisition by collecting only a fraction of the data points in the indirect dimensions. nih.govresearchgate.net The full spectrum is then reconstructed using specialized algorithms. nih.gov
The application of NUS is particularly effective for spectra of isotopically labeled biomolecules, where the signals are sparse. By using a fully labeled precursor like L-Alanine-¹³C₃,¹⁵N,d₄ to prepare a protein sample, the resulting high-resolution, multidimensional spectra are ideal candidates for NUS acquisition. Researchers can achieve significant reductions in experiment time (often by a factor of two to four, or even more) or, alternatively, use the saved time to increase the number of scans for enhanced sensitivity. nih.govnih.gov
Studies have demonstrated that NUS provides reliable and quantitative data, making it suitable for applications like metabolomics and metabolic flux analysis where accurate quantification is key. nih.govacs.org For structural biology, the combination of ¹³C/¹⁵N labeling and NUS has made it practical to run higher-dimensionality experiments (3D, 4D) that are crucial for assigning and studying large proteins, which would be impractical with conventional uniform sampling. nih.govacs.org
| Parameter | Uniform Sampling (US) | Non-Uniform Sampling (NUS) | Advantage of NUS |
|---|---|---|---|
| Data Acquisition | Collects all data points in a grid. | Collects a sparse subset of data points. | Faster acquisition. researchgate.net |
| Experiment Time | Long (hours to days for 2D/3D). | Significantly reduced. | Higher throughput, practical for large sample sets. nih.govacs.org |
| Sensitivity | Standard S/N for a given time. | Can be increased by using saved time for more scans. | Improved detection of low-concentration analytes. nih.gov |
| Resolution | Limited by acquisition time. | Can achieve higher resolution in the same total time. | Better separation of overlapped peaks. researchgate.net |
Applications of L Alanine 13c3,15n,d4 in Mass Spectrometry Ms Techniques
Quantitative Proteomics and Protein Turnover Research using L-Alanine-13C3,15N,d4
The known mass difference between this compound and its unlabeled counterpart enables accurate quantification of proteins and the study of their dynamics within a cell.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry technique for quantitative proteomics. creative-peptides.com In SILAC, two populations of cells are grown in culture media that are identical except for one or more amino acids. One population is fed the "light" natural amino acid, while the other is fed a "heavy," stable isotope-labeled version, such as this compound. ckgas.com
Since the labeled amino acid is chemically identical to the natural one, it is incorporated into all newly synthesized proteins without affecting cellular processes. ckgas.com After a sufficient number of cell divisions, all instances of that specific amino acid are replaced by the heavy version. The two cell populations can then be combined, and the proteins extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the direct and accurate quantification of protein abundance between the two samples. The use of amino acids labeled with 13C and 15N is preferred over deuterium (B1214612) labeling, as deuterium can sometimes cause a shift in the retention time during liquid chromatography, which can affect the accuracy of quantification. creative-peptides.com
Measurement of Protein Synthesis and Degradation Rates
This compound is instrumental in studying the dynamics of protein turnover, which encompasses both protein synthesis and degradation. By introducing the labeled alanine (B10760859) into a biological system, researchers can track its incorporation into newly synthesized proteins over time. The rate at which the labeled alanine appears in the proteome provides a direct measure of protein synthesis rates. creative-peptides.comisotope.com
Conversely, by monitoring the disappearance of the labeled alanine from the proteome after a pulse-chase experiment, the rate of protein degradation can be determined. These measurements are crucial for understanding how cells regulate their protein content in response to various stimuli or in disease states. creative-peptides.com
Analysis of Protein-Protein Interactions and Complex Stoichiometry
Quantitative proteomics using SILAC with labeled amino acids like this compound can also be employed to investigate protein-protein interactions (PPIs). creative-peptides.com By labeling one interacting partner or the entire proteome of one cell state, researchers can identify specific binding partners that are pulled down in an experiment. The relative abundance of the labeled and unlabeled proteins in the resulting complex can reveal the stoichiometry of the interaction. creative-peptides.com This approach is valuable for understanding the composition and dynamics of protein complexes, which are fundamental to most cellular processes. creative-peptides.com
Metabolic Flux Analysis (MFA) and Metabolomics with this compound Tracing
The multiple labels on this compound make it an excellent tracer for metabolic flux analysis (MFA), allowing researchers to follow the paths of both carbon and nitrogen atoms through various metabolic pathways. eurisotop.comchromservis.eu
Tracing Carbon and Nitrogen Fluxes through Central Metabolic Pathways
When this compound is introduced into a system, its labeled carbon and nitrogen atoms are incorporated into other metabolites through a series of biochemical reactions. chromservis.euotsuka.co.jp By using mass spectrometry to track the distribution of these isotopes in downstream metabolites, researchers can map out the flow, or flux, of these atoms through central metabolic pathways. eurisotop.comchromservis.eu This provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. eurisotop.comotsuka.co.jp For example, it can help determine how different nutrient sources contribute to the synthesis of essential molecules. chromservis.eu
Elucidation of Alanine Transamination and Pyruvate (B1213749) Metabolism
L-Alanine is closely linked to central carbon metabolism through its reversible conversion to pyruvate via alanine transaminase (ALT). vetmeduni.ac.at Pyruvate is a critical hub in metabolism, connecting glycolysis to the citric acid cycle (TCA cycle). vetmeduni.ac.at By using this compound as a tracer, researchers can investigate the flux through the ALT reaction and gain insights into pyruvate metabolism. For instance, an increased conversion of labeled alanine to labeled pyruvate can indicate an upregulation of this pathway. vetmeduni.ac.at This is particularly relevant in studying diseases like cancer, where metabolic pathways are often reprogrammed. nih.gov
Interactive Data Table: Applications of this compound in Mass Spectrometry
| Application Area | Specific Technique | Information Gained | Key Advantage of this compound |
| Quantitative Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Relative and absolute protein quantification. | Chemically identical to natural alanine, ensuring no perturbation of cellular functions. ckgas.com |
| Protein Turnover Research | Pulse-chase experiments with labeled alanine. | Rates of protein synthesis and degradation. | Allows for dynamic measurements of protein homeostasis. creative-peptides.com |
| Protein-Protein Interactions | Co-immunoprecipitation combined with SILAC. | Identification of binding partners and complex stoichiometry. | Enables quantitative analysis of interaction dynamics. creative-peptides.com |
| Metabolic Flux Analysis | Isotope tracing studies. | Mapping of carbon and nitrogen flow through metabolic pathways. | Multiple labels provide comprehensive tracking of atomic fate. eurisotop.comchromservis.eu |
| Metabolomics | Isotope tracing of specific pathways. | Elucidation of alanine transamination and pyruvate metabolism dynamics. | Directly links alanine metabolism to central carbon metabolism. vetmeduni.ac.at |
Quantification of Anaplerotic and Cataplerotic Reactions
Anaplerosis and cataplerosis are critical processes that replenish and drain metabolites from the tricarboxylic acid (TCA) cycle, respectively, to maintain cellular energy balance and support biosynthesis. nih.gov The ability to quantify the rates of these reactions, or fluxes, is essential for understanding the metabolic state of cells and tissues in both healthy and diseased states. physiology.org
Stable isotope tracers like L-Alanine-¹³C₃,¹⁵N,d₄ are instrumental in these investigations. When introduced into a biological system, this labeled alanine is metabolized, and its heavy isotopes are incorporated into various downstream metabolites. For instance, the carbon skeleton of alanine can be converted to pyruvate, which then enters the TCA cycle.
Research Findings on Anaplerotic and Cataplerotic Flux:
Tracing Carbon Entry: The ¹³C₃-labeled backbone of alanine allows researchers to track its entry into the TCA cycle via pyruvate carboxylase (an anaplerotic reaction) or pyruvate dehydrogenase. As the labeled carbons cycle through the TCA pathway, they are incorporated into intermediates like citrate, α-ketoglutarate, and succinate. nih.govmdpi.com
Mass Isotopomer Analysis: Mass spectrometry can measure the distribution of mass isotopomers (molecules that differ only in the number of isotopic labels) of these TCA cycle intermediates. The specific pattern of ¹³C enrichment provides quantitative information about the relative contributions of different pathways. For example, anaplerotic flux can dilute the ¹³C labeling of α-ketoglutarate in a specific manner that can be distinguished from the labeling pattern caused by TCA cycle activity alone. physiology.org
Nitrogen Fate: The ¹⁵N label allows for simultaneous tracking of nitrogen metabolism. Alanine transaminases can transfer the ¹⁵N to α-ketoglutarate to form ¹⁵N-labeled glutamate, providing insights into amino acid metabolism linked to the TCA cycle.
Modeling Flux Ratios: By analyzing the isotopic enrichment patterns in key metabolites like glutamate, researchers can model and quantify the ratio of anaplerotic flux to TCA cycle flux (VANA:VTCA). physiology.orgbiorxiv.org This ratio is a critical indicator of the metabolic phenotype. For example, studies have used tracers like [U-¹³C]propionate to quantify these fluxes in the liver, demonstrating that TCA cycle-sourced phosphoenolpyruvate (B93156) (PEP) is a major contributor to glucose production. biorxiv.org
The use of a multi-labeled tracer such as L-Alanine-¹³C₃,¹⁵N,d₄ provides a wealth of data from a single experiment, enabling a more comprehensive analysis of the intricate balance between the TCA cycle and associated biosynthetic and catabolic pathways. mdpi.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise quantification of metabolites in complex biological samples. mdpi.comckisotopes.com The technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. chempep.comisotope.com L-Alanine-¹³C₃,¹⁵N,d₄ is exceptionally well-suited for this application for the quantification of endogenous L-alanine.
The principle of IDMS involves adding a known amount of the "heavy" labeled standard (L-Alanine-¹³C₃,¹⁵N,d₄) to a sample containing the "light" endogenous analyte (unlabeled L-Alanine). The sample is then processed and analyzed by mass spectrometry. Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during the analytical process. ckisotopes.com
The mass spectrometer detects separate signals for the light and heavy forms. The ratio of these signals is then used to calculate the exact amount of the endogenous analyte in the original sample. thermofisher.com The significant mass difference (M+8) between L-Alanine-¹³C₃,¹⁵N,d₄ and natural alanine ensures that their mass signals are clearly resolved, preventing spectral overlap and improving quantitative accuracy.
Table 1: Application of IDMS in Amino Acid Quantification
| Study Focus | Labeled Standard Used | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| Protein Quantification | Isotopically labeled amino acids (e.g., ¹³C, ¹⁵N) | Purified recombinant protein | IDMS based on amino acid analysis after protein hydrolysis provides accurate, SI-traceable protein quantification. | mdpi.comacs.org |
| Metabolite Profiling | Stable isotope-labeled metabolite mixes | Fetal Bovine Serum | Enabled absolute quantification of 18 target metabolites, demonstrating the utility of labeled standards in complex matrices. | thermofisher.com |
| Newborn Screening | Mixes of ¹³C and ¹⁵N labeled amino acids | Dried Blood Spots | Labeled standards are a key component for accurate quantification of metabolites for metabolic disorder screening. | isotope.com |
This table is interactive. Click on headers to sort.
Untargeted Metabolomics for Discovery of Novel Biochemical Transformations
While targeted metabolomics focuses on quantifying a predefined set of metabolites, untargeted metabolomics aims to screen for as many metabolites as possible in an unbiased manner. drugtargetreview.com This approach is powerful for generating new hypotheses and discovering novel metabolic pathways or biomarkers. researchgate.netcreative-proteomics.com
The integration of stable isotope tracers like L-Alanine-¹³C₃,¹⁵N,d₄ into untargeted metabolomics workflows adds a dynamic dimension to the analysis. chromservis.eu Instead of just capturing a static snapshot of metabolite concentrations, it allows researchers to track the flow of atoms through the metabolic network. buchem.com
The workflow involves introducing the labeled tracer into a biological system (e.g., cell culture or an animal model) and comparing it to a control system without the tracer. acs.org High-resolution mass spectrometry is then used to analyze samples, and specialized software tools are employed to detect all molecular features that show an isotopic shift corresponding to the incorporation of ¹³C, ¹⁵N, or deuterium from the tracer. acs.org
This global tracking of isotopic labels can reveal:
Novel Metabolites: Identification of previously unknown metabolites derived from alanine.
New Pathway Connections: Discovery of unexpected enzymatic reactions or pathways that utilize alanine or its downstream products. buchem.com
Changes in Metabolic Fates: Understanding how the metabolism of alanine is altered under different conditions, such as disease or drug treatment. creative-proteomics.comacs.org
For example, an untargeted analysis could reveal that under specific stress conditions, alanine's carbon skeleton is shunted into a previously uncharacterized biosynthetic pathway, a discovery made possible by observing the appearance of a series of ¹³C-labeled unknown compounds.
Deuterium Labeling for Investigating Metabolic Intermediates and Reaction Kinetics
The deuterium atoms in L-Alanine-¹³C₃,¹⁵N,d₄ provide unique advantages for probing metabolic processes. The substitution of hydrogen with deuterium, a heavier isotope, can lead to a kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium bond proceed more slowly than those involving a carbon-hydrogen bond. acs.org This effect can be exploited to investigate reaction mechanisms and determine rate-limiting steps in a pathway.
Furthermore, deuterium is an excellent tracer for following the fate of hydrogen atoms in metabolism. Since deuterium has a very low natural abundance, its signal in MS or nuclear magnetic resonance (NMR) spectroscopy is highly specific and provides a clean background for detection. osf.ioresearchgate.net
Table 2: Research Applications of Deuterium-Labeled Amino Acids
| Research Area | Methodology | Key Insight from Deuterium Labeling | Reference |
|---|---|---|---|
| Enzyme Mechanism | Enzyme-catalyzed H/D exchange and kinetic analysis | Enabled site-selective deuteration of amino acids, providing probes to evaluate enzyme mechanisms. | nih.gov |
| Metabolic Stability | Pharmacokinetic studies | Deuteration of drug molecules, including those with amino acid moieties, can slow oxidative metabolism and improve metabolic stability. | acs.orgnih.gov |
| Metabolic Imaging | Deuterium Magnetic Resonance Spectroscopy (DMRS) | Deuterated amino acids are promising tracers for visualizing metabolic activity and amino acid uptake in tissues like the brain. | osf.io |
| Whole-Body Metabolism | Oral gavage of deuterated alanine in mice | Tracked the absorption and racemization of L-alanine to D-alanine by gut microbiota. | chemrxiv.org |
This table is interactive. Click on headers to sort.
In the context of L-Alanine-¹³C₃,¹⁵N,d₄, the deuterium labels on the C-2 and C-3 positions can be used to track specific biochemical transformations. For example, in the conversion of alanine to lactate (B86563), the fate of the hydrogen (or deuterium) on the alpha-carbon can be followed, providing information about the stereochemistry and kinetics of the lactate dehydrogenase reaction.
Integrated Methodologies and Systems Biology Approaches Utilizing L Alanine 13c3,15n,d4
Synergistic Combination of NMR and MS for Comprehensive Biological Insights
The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offers a powerful, synergistic approach for metabolomic analysis. researchgate.netnih.gov These two techniques provide complementary information, and when used with isotopically labeled molecules like L-Alanine-13C3,15N,d4, they deliver a detailed picture of metabolic fluxes. nih.gov
NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the specific position of isotopic labels within a molecule. nih.gov For instance, with L-Alanine, NMR can distinguish between the different carbon atoms (Cα, Cβ, and the carboxyl carbon), which is crucial for tracing metabolic transformations. nih.gov This capability is invaluable for understanding the precise pathways through which the labeled alanine (B10760859) is metabolized. Furthermore, NMR can be used for in vivo studies, allowing for real-time monitoring of metabolic processes.
On the other hand, Mass Spectrometry offers unparalleled sensitivity and resolution, enabling the detection and quantification of a wide range of metabolites, even those present in low concentrations. nih.gov When a stable isotope-labeled compound like this compound is introduced into a system, MS can readily determine the number of labeled atoms incorporated into downstream metabolites by observing the mass shift. nih.gov Recent advancements in high-resolution MS have made it possible to identify nearly every metabolite that is not an isomer based on its unique mass-to-charge ratio (m/z). nih.gov
The integration of NMR and MS, a methodology often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides a more complete picture than either technique alone. researchgate.netnih.gov For example, a study combining NMR and MS could use the high sensitivity of MS to identify and quantify a broad spectrum of metabolites derived from the labeled alanine, while NMR provides the precise location of the isotopic labels, thereby elucidating the specific reaction pathways involved. nih.gov This combined approach has been successfully used to monitor the synthesis of various metabolites and accurately measure isotopologue distributions over time. nih.gov
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
|---|---|---|
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed structural information, including position-specific labeling. nih.gov | High sensitivity, accurate mass, and determination of the number of incorporated labels. nih.gov |
| Sample Preparation | Minimal sample handling, non-destructive. nih.gov | Often requires derivatization to enhance volatility for GC-MS. |
| Key Advantage in Combination | Provides a comprehensive and cross-validated understanding of metabolic pathways and fluxes. nih.gov |
Multi-Omics Integration with Isotopic Tracing for Holistic Pathway Understanding
To gain a holistic understanding of biological systems, data from isotopic tracing experiments with this compound can be integrated with other "omics" technologies, such as genomics, transcriptomics, and proteomics. This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations at the genetic, transcriptional, and protein levels.
Isotopic tracing with this compound reveals the functional output of metabolic pathways. oup.com For instance, by tracing the journey of the labeled atoms, researchers can quantify the activity of specific enzymes and pathways. mdpi.com This information on metabolic fluxes provides a dynamic view of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone. otsuka.co.jp
When combined with other omics data, a more complete picture emerges. For example, if a particular metabolic pathway is found to be upregulated through isotopic tracing, transcriptomic data can reveal whether the genes encoding the enzymes in that pathway are also upregulated. Proteomic analysis can then confirm if the increased gene expression translates to higher protein levels. This integrated approach can help identify the regulatory mechanisms that control metabolic pathways.
A study on acetaminophen-induced liver injury utilized a multi-omic approach integrating metabolomic and genomic data to identify genes that control downstream metabolites and are predictive of alanine aminotransferase (ALT) elevation. nih.gov This demonstrates the power of combining different omics datasets to uncover novel insights into disease mechanisms.
| Omics Level | Information Provided | Integration with this compound Tracing |
|---|---|---|
| Genomics | Provides information about the genetic blueprint of an organism. | Identifies genetic variations that may influence metabolic pathways involving alanine. |
| Transcriptomics | Measures the expression levels of genes. | Correlates changes in metabolic flux with the expression of genes encoding metabolic enzymes. |
| Proteomics | Quantifies the levels of proteins. | Confirms that changes in gene expression lead to alterations in protein abundance, providing a direct link to metabolic function. |
| Metabolomics (with Isotopic Tracing) | Measures metabolic fluxes and pathway activities. otsuka.co.jp | Provides the functional output of the metabolic network. |
Computational Modeling and Fluxomics for Quantitative Data Interpretation
The large and complex datasets generated from isotopic tracing experiments necessitate the use of computational modeling and fluxomics for quantitative interpretation. Fluxomics is the comprehensive analysis of metabolic fluxes in a biological system. chempep.com
Metabolic Flux Analysis (MFA) is a key computational technique used in fluxomics. oup.com MFA utilizes the isotopomer distribution data from labeled experiments, such as those using this compound, to quantify the rates of metabolic reactions. mdpi.com The process involves creating a model of the relevant metabolic network and then using mathematical algorithms to find the set of fluxes that best explains the experimental labeling data. oup.com
There are different approaches to MFA. In steady-state MFA, it is assumed that the metabolic system is in a state where the concentrations of metabolites are constant over time. oup.com However, for many biological systems, this is not a valid assumption. In such cases, isotopically non-stationary MFA (INST-MFA) can be used, which analyzes the dynamic changes in labeling over time. oup.com
Computational tools are essential for performing these complex analyses. Software packages like INCA and OpenMETA can integrate isotopomer distribution data to model metabolic networks and resolve discrepancies that may arise from factors like compartmentalization of metabolic pools.
The insights gained from fluxomics can have significant practical applications. For example, in biotechnology, MFA can be used to identify metabolic bottlenecks and guide genetic engineering strategies to improve the production of desired compounds. In medical research, it can help to understand the metabolic reprogramming that occurs in diseases like cancer and identify potential therapeutic targets. nih.gov For instance, studies have used 13C-labeled tracers to show that many tumors synthesize alanine from glucose and lactate (B86563). nih.gov
| Term | Definition | Relevance to this compound Studies |
|---|---|---|
| Fluxomics | The comprehensive analysis of metabolic fluxes in a biological system. chempep.com | Provides a quantitative framework for interpreting data from this compound tracing experiments. |
| Metabolic Flux Analysis (MFA) | A computational method to quantify reaction rates in a metabolic network using isotopic labeling data. oup.com | Calculates the rates of pathways involving alanine metabolism. |
| Isotopomer | Molecules that have the same number of each isotopic atom, but at different positions. | The distribution of isotopomers provides detailed information about the flow of atoms through metabolic pathways. |
| Steady-State MFA | MFA performed under the assumption of constant metabolite concentrations. oup.com | Applicable to systems that have reached a metabolic equilibrium. |
| Isotopically Non-Stationary MFA (INST-MFA) | MFA that analyzes the dynamic changes in isotopic labeling over time. oup.com | Useful for studying systems that are not in a steady state. |
Future Perspectives and Emerging Research Avenues for L Alanine 13c3,15n,d4 Applications
Development of Advanced Isotopic Labeling Schemes
The future of metabolic research using tracers like L-Alanine-13C3,15N,d4 lies in the design of more sophisticated labeling strategies to probe metabolic dynamics with greater temporal and spatial resolution. nih.gov While uniform labeling provides a broad overview of metabolic pathways, researchers are developing dynamic and multiplexed labeling schemes to capture the intricacies of cellular function. mdpi.comnih.gov
One key area of development is pulsed stable isotope labeling by amino acids in cell culture (pSILAC) . This technique monitors the incorporation of a heavy labeled amino acid over time, allowing for the measurement of protein synthesis and turnover rates. nih.gov By using multiply-labeled amino acids like this compound, the mass shift is larger, which helps to simplify the mass spectra and avoid overlapping isotopic envelopes, a common challenge when combining multiple samples. nih.gov
Furthermore, combining different types of stable isotopes within a single tracer or in parallel experiments is a growing trend. For instance, studies are increasingly using various isotopologues of amino acids, including those labeled with ¹³C, ¹⁵N, and deuterium (B1214612) (²H), to trace distinct metabolic fates simultaneously. mdpi.comchempep.com A recent study even introduced a new methodology based on ¹⁸O labeling to calculate the turnover rates of amino acids, highlighting the continuous innovation in this field. nih.gov These multi-isotope approaches, exemplified by the comprehensive labeling of this compound, are crucial for resolving intersecting metabolic pathways, such as glycolysis and glutaminolysis, which produce common metabolites like pyruvate (B1213749) and lactate (B86563). nih.gov
| Advanced Labeling Technique | Principle | Key Advantage with this compound | Reference Finding |
| Pulsed SILAC (pSILAC) | Monitors the rate of incorporation of a "heavy" labeled amino acid over a specific time course. | The large mass shift from multiple labels (¹³C₃,¹⁵N,d₄) provides clear spectral separation for accurate kinetic analysis of protein synthesis and turnover. | pSILAC allows for the assessment of the rate of protein label integration, adding a temporal dimension to proteomic analysis. nih.gov |
| Multiplexed Labeling | Using multiple, distinct isotopic labels simultaneously to trace different substrates or experimental conditions. | The unique mass signature of this compound allows it to be used alongside other labeled tracers (e.g., ¹³C-glucose, ¹⁵N-glutamine) without signal interference. | Combining ¹³C and ¹⁵N labels offers superior analytical performance by creating a mass difference of at least 4 daltons, ensuring sufficient separation of isotopic envelopes in mass spectrometry. |
| Dynamic Isotope Tracing | Involves introducing a labeled tracer and monitoring its metabolic transformation over time to understand flux dynamics. | Provides highly detailed data for kinetic flux modeling, revealing how metabolic networks adapt to perturbations. | Stable isotope tracing provides accurate insights into metabolic fluxes and is essential for understanding metabolic network dynamics and regulation. mdpi.com |
High-Throughput Platforms for Isotopic Analysis
The increasing complexity of isotopic labeling experiments necessitates parallel advancements in analytical platforms. The future is geared towards high-throughput systems that can rapidly and sensitively analyze a large number of samples, which is crucial for large-scale clinical and systems biology studies. nih.govresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) remain the cornerstone technologies for metabolomics. nih.gov Future developments will focus on enhancing the speed, sensitivity, and coverage of these platforms. Innovations like ultra-high-performance liquid chromatography (UHPLC) and advanced mass analyzers (e.g., Orbitrap, time-of-flight) are enabling the detection of metabolites at picomolar concentrations. nih.govnih.gov For tracers like this compound, these sensitive platforms are essential for accurately quantifying the distribution of all its isotopic labels into downstream metabolites.
A significant emerging area is single-cell metabolomics . Recent breakthroughs in mass spectrometry, such as nanospray ionization techniques, are making it possible to analyze the metabolic profile of individual cells. tandfonline.com This capability, when combined with stable isotope tracers, will allow researchers to investigate metabolic heterogeneity within a cell population—for example, identifying metabolic differences between cancer cells and stromal cells within a tumor. The high isotopic enrichment of this compound makes it an ideal candidate for such low-input analyses, where maximizing the signal from the tracer is critical.
| Analytical Platform | Key Advancement | Relevance for this compound | Research Application |
| LC-MS/MS | Development of dynamic multiple reaction monitoring (dMRM) and parallel reaction monitoring (PRM). | Enables highly specific and sensitive quantification of hundreds of target metabolites and their isotopologues in a single run. | A dMRM method allowed for the acquisition of 1890 MRM transitions for 595 metabolites, demonstrating comprehensive targeted analysis. nih.gov |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Provides high mass accuracy and resolution. | Crucial for distinguishing between isotopologues with very small mass differences and for reducing ambiguity in metabolite identification. | High-resolution MS improves accuracy and precision, especially for metabolites at low concentrations. nih.gov |
| Single-Cell MS | Innovative ionization methods (e.g., nanospray, ILCEI-MS) for analyzing individual cells. | Allows for the study of metabolic heterogeneity and the specific metabolic activities of rare cell types using labeled tracers. | Live single-cell MS can detect thousands of metabolites, revealing cellular metabolic heterogeneity and responses to stimuli. tandfonline.com |
Expansion into Novel Biological Systems and Processes
While much of the foundational work using stable isotope tracers has been in cultured cancer cells, the applications of this compound and similar compounds are rapidly expanding into more complex and clinically relevant systems. mdpi.comcreative-proteomics.com
One of the most promising frontiers is the application of metabolic flux analysis in whole organisms and human patients . nih.gov By administering labeled tracers, researchers can study metabolic dysregulation in the context of a complete biological system, providing insights that are not possible from cell culture alone. For example, studies in mice are using labeled amino acids to understand the interplay between gut microbiota and host metabolism. chemrxiv.org
The study of plant metabolism is another area of growth. Understanding how plants utilize nutrients is key to improving crop yields and developing more sustainable agriculture. Isotope tracing helps to map out complex plant metabolic networks, guiding genetic engineering efforts. researchgate.net Furthermore, the application of these techniques is expanding into diverse fields such as neuroscience, pharmacology, and embryonic development to uncover the metabolic underpinnings of these complex processes. tandfonline.com The use of multiply-labeled tracers like this compound is invaluable in these systems, where metabolic pathways are highly interconnected and compartmentalized. mdpi.com
Refinements in Data Processing and Computational Flux Modeling
The vast amounts of data generated by modern mass spectrometers require sophisticated computational tools for analysis and interpretation. nih.gov A key future direction is the development of more powerful and user-friendly software for metabolic flux analysis (MFA). nih.govnih.gov Current software can model metabolic networks, but there is a need for tools that can handle larger, more complex models that integrate data from multiple 'omics' platforms (genomics, proteomics, metabolomics).
A critical challenge is accounting for metabolic compartmentalization, as metabolic processes can occur in different locations within a cell (e.g., mitochondria, cytosol). mdpi.com Future computational models will need to incorporate this spatial information to provide more accurate flux estimates. The multiple labels in this compound (carbon, nitrogen, deuterium) can provide crucial constraints for these multi-compartment models.
Furthermore, there is a push towards standardization in reporting ¹³C-MFA studies to ensure that data is reproducible and can be compared across different laboratories. nih.gov This includes providing raw mass isotopomer distributions and detailed information about the computational models used. nih.gov As the field moves towards more complex analyses, robust data processing pipelines and advanced computational modeling will be essential for translating raw data into meaningful biological knowledge. nih.gov
| Computational Area | Future Direction | Impact on this compound Studies | Key Challenge |
| Metabolic Flux Analysis (MFA) Software | Integration of multi-omics data; development of more complex network models. | Will enable a more holistic understanding of how genetic and protein-level changes affect metabolic fluxes traced by L-Alanine. | Increasing model complexity requires significant computational power and advanced algorithms. researchgate.netnih.gov |
| Isotopomer Analysis Tools | Automated identification and quantification of labeling patterns from raw MS data. | Streamlines the initial data processing steps, reducing manual effort and potential for error in analyzing complex spectra from multiply-labeled tracers. | Chemoinformatic tools for automated reconstruction of human metabolic networks from labeled isotopomers are not yet fully developed. nih.gov |
| Multi-Compartment Modeling | Developing models that account for metabolic activity in different cellular organelles (e.g., mitochondria, nucleus). | The distinct fates of the ¹³C, ¹⁵N, and d4 labels can help resolve fluxes across different subcellular compartments. | Failure to account for compartmentalization can lead to significant inaccuracies in flux estimates. mdpi.com |
| Data Standardization | Establishing community-wide standards for data reporting and model sharing. | Ensures that flux analysis results are reproducible, verifiable, and can be integrated into larger systems biology studies. | Lack of consensus on minimum data standards hinders the ability to reproduce or verify studies independently. nih.gov |
Q & A
Q. How can L-Alanine-13C3,15N,d4 be utilized as an internal standard in metabolic flux analysis?
Methodology: this compound serves as a stable isotope internal standard (SIS) to quantify metabolic flux in pathways like glycolysis or amino acid catabolism. Researchers spike known concentrations into biological samples (e.g., cell lysates or serum) and use liquid chromatography-mass spectrometry (LC-MS) to compare peak areas of labeled vs. unlabeled analytes. Correction for natural isotopic abundance is critical, requiring software tools like IsoCor or XCMS. For example, Sigma-Aldrich’s certified reference mixtures (e.g., 17 amino acids at 2.5 mM in 0.1 M HCl) use L-Alanine-13C3,15N to standardize flux measurements in microbial cultures .
Q. What experimental protocols are recommended for tracking protein synthesis rates using this compound?
Methodology: Pulse-chase labeling is commonly employed. Cells or organisms are incubated with this compound, followed by protein extraction and hydrolysis. Isotopic enrichment is quantified via nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS). For instance, Schleppi et al. (2021) recommend isolating ribosomal fractions to measure 15N incorporation into nascent polypeptides, with sampling intervals optimized to capture linear phases of synthesis (e.g., 0, 30, 60 minutes post-labeling) .
Q. What sampling strategies minimize variability in 15N tracer studies involving this compound?
Methodology: Stratified sampling across biological replicates and compartments (e.g., soil, roots, leaves) reduces variability. A meta-analysis of 15N tracer studies (Templer et al., 2012) suggests triplicate sampling per time point and spatial stratification (e.g., 0–10 cm vs. 10–20 cm soil layers) to achieve <10% error in recovery rates. Temporal resolution should align with system kinetics—e.g., hourly sampling for microbial turnover vs. weekly for plant uptake .
Advanced Questions
Q. How can isotopic dilution effects be mitigated when using this compound in complex biological systems?
Methodology: Dilution from endogenous unlabeled alanine requires kinetic modeling. The tracer-to-tracee ratio (TTR) is calculated using:
Compartmental models (e.g., SAAM II) integrate TTR data to adjust flux rates. Besser et al. (2022) validated this approach in freshwater ecosystems by cross-referencing δ15N values with independent δ13C measurements to isolate dilution artifacts .
Q. What analytical challenges arise when co-tracking 13C, 15N, and deuterium labels in metabolic studies?
Methodology: Spectral overlap in MS and NMR complicates multi-isotope detection. High-resolution LC-IRMS systems with porous graphitic carbon (PGC) columns separate isotopic species, while tandem MS (e.g., Q-TOF) resolves mass shifts (e.g., +3 Da for 13C3, +1 Da for 15N). Deuterium’s susceptibility to exchange with ambient water necessitates rapid quenching (e.g., liquid N2 freezing) and deuterium-depleted solvents .
Q. How should contradictions in 15N recovery data from tracer studies be resolved?
Methodology: Discrepancies often stem from incomplete tracer mixing or unaccounted sinks (e.g., microbial immobilization). Schleppi et al. (2021) propose partitioning models that differentiate between plant uptake, soil adsorption, and gaseous loss (NH3, N2O). Bayesian frameworks (e.g., Stan or JAGS) quantify uncertainty, while complementary techniques like nanoSIMS validate spatial tracer distribution in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
